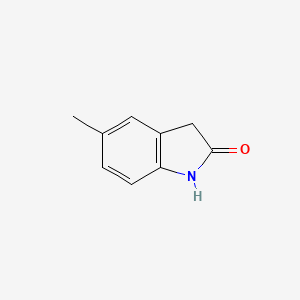

5-Methylindolin-2-one

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

5-methyl-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-6-2-3-8-7(4-6)5-9(11)10-8/h2-4H,5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXQDSHSATAEREW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00416041 | |

| Record name | 5-Methylindolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00416041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3484-35-3 | |

| Record name | 5-Methyloxindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3484-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methylindolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00416041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Methylindolin 2 One and Its Derivatives

Intramolecular Cyclization Reactions

Intramolecular cyclization reactions represent a key strategy for the construction of the 5-methylindolin-2-one core. These reactions typically involve the formation of the five-membered lactam ring from a suitably substituted acyclic precursor.

Intramolecular Reaction of Lumiracoxib (B1675440) utilizing EDC Coupling

The synthesis of indolin-2-one structures through the intramolecular cyclization of N-aryl-2-phenylacetamide precursors is a recognized synthetic approach. While the specific intramolecular cyclization of a lumiracoxib-like precursor to a this compound derivative facilitated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) coupling is not extensively documented in widely available scientific literature, the general principle involves the activation of a carboxylic acid moiety by EDC to facilitate amide bond formation with an appropriately positioned amine. This type of reaction is fundamental in peptide synthesis and can be adapted for the formation of cyclic amides (lactams).

Transition Metal-Catalyzed Cyclizations

Transition metal catalysis offers powerful and elegant methods for constructing complex cyclic molecules, including the oxindole (B195798) framework. Palladium-catalyzed reactions, in particular, have been extensively developed for their efficiency and selectivity.

Palladium-catalyzed asymmetric [3+2] cycloaddition reactions have emerged as a potent tool for the synthesis of complex spirooxindoles, which are derivatives of the indolin-2-one core. These reactions often involve the in-situ generation of a palladium-containing intermediate that reacts with a dipolarophile to construct the spirocyclic system with high levels of stereocontrol.

For instance, the palladium-catalyzed formal [5+3] intermolecular cycloaddition of isatin-derived α-(trifluoromethyl)imines with aryl-substituted vinylethylene carbonates has been reported to produce spirooxindoles fused to an eight-membered ring. acs.orgnih.govamericanelements.com This reaction proceeds in good yields and as a single diastereoisomer in the presence of a Brønsted acid. acs.orgnih.govamericanelements.com An asymmetric variant of this transformation has been achieved using a chiral phosphine (B1218219) ligand, demonstrating the potential for enantioselective synthesis. acs.orgnih.govamericanelements.com

Another example is the multicomponent [3+2] cycloaddition of isatin-based azomethine ylides, which can be generated in situ from isatin (B1672199) derivatives. These reactions provide access to chiral spirooxindoles, especially when combined with organocatalysis. researchgate.net The versatility of these methods allows for the creation of diverse spirooxindole libraries by varying the reaction components. researchgate.netmdpi.com

Table 1: Examples of Palladium-Catalyzed Cycloaddition Reactions for Spirooxindole Synthesis

| Reaction Type | Reactants | Catalyst/Ligand | Product Type | Ref |

| Formal [5+3] Cycloaddition | Isatin-derived α-(trifluoromethyl)imines, Vinylethylene carbonates | Pd(0)/Phosphine Ligand | Spirooxindoles with an eight-membered ring | acs.orgnih.govamericanelements.com |

| [3+2] Cycloaddition | Isatin derivatives, Amino acids, Alkenes | Not specified | Spiropyrrolidines | mdpi.com |

| Multicomponent [3+2] Cycloaddition | Isatins, Dimethyl acetylenedicarboxylate, 3-phenylimidazo[5,1-a]isoquinoline | Not specified | Spirooxindole-3,3'-pyrrolines | researchgate.net |

This table is for illustrative purposes and does not represent an exhaustive list.

The direct oxidation of the indole (B1671886) ring system is a fundamental transformation for accessing the corresponding 2-oxindole. This approach is particularly useful for synthesizing this compound from its readily available precursor, 5-methylindole (B121678).

Various oxidizing agents have been employed for this transformation. Common methods have historically used reagents such as N-bromosuccinimide (NBS) or meta-chloroperoxybenzoic acid (m-CPBA). researchgate.net More recently, other systems have been explored to improve yields and reduce the use of toxic reagents. For example, the oxidation of certain indole derivatives has been achieved using active manganese dioxide. tandfonline.com The choice of oxidant and reaction conditions can be crucial to avoid over-oxidation or side reactions, ensuring the selective formation of the desired 2-oxindole. researchgate.net

Condensation Reactions for Derivative Synthesis

Condensation reactions provide a straightforward and versatile platform for the synthesis of a wide array of this compound derivatives. These reactions typically involve the C3-carbonyl group of a 5-substituted isatin, which readily reacts with various nucleophiles.

Condensation of 5-substituted Isatins with Nucleophiles

The condensation of 5-methylisatin (B515603) with nucleophilic reagents is a widely used and efficient method for generating a diverse range of derivatives. The reactive ketone at the C3 position of the isatin core is an ideal electrophilic site for this purpose.

A common application of this methodology is the synthesis of hydrazone derivatives. For example, equimolar amounts of 5-methylisatin and substituted benzoylhydrazides can be heated in ethanol (B145695) with a catalytic amount of acetic acid to yield N'-[5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazides. mdpi.com This straightforward procedure allows for the introduction of a variety of substituted aromatic rings, enabling the fine-tuning of the molecule's properties. mdpi.com

Similarly, the condensation of 5-methylisatin with S-methyldithiocarbazate in hot ethanol produces the corresponding dithiocarbazate imine, methyl N'-[5-methyl-2-oxoindolin-3-ylidene]hydrazinecarbodithioate. nih.gov These reactions highlight the utility of 5-methylisatin as a versatile building block for creating complex molecular architectures. mdpi.comnih.gov

Table 2: Examples of Condensation Reactions with 5-Methylisatin

| Nucleophile | Product Type | Reaction Conditions | Ref |

| Substituted Benzoylhydrazides | N'-[5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazides | Ethanol, Acetic acid, Reflux | mdpi.com |

| S-Methyldithiocarbazate | Methyl N'-[5-methyl-2-oxoindolin-3-ylidene]hydrazinecarbodithioate | Hot Ethanol | nih.gov |

This table is for illustrative purposes and does not represent an exhaustive list.

Reaction with N-aminophthalimide

The reaction of isatin or its derivatives with N-aminophthalimide provides a route to novel hybrid molecules. N-aminophthalimides can be synthesized by treating various isobenzofuran-1,3-diones with hydrazine (B178648) monohydrate. mdpi.com This reaction proceeds via a 5-exo cyclization. mdpi.com The resulting N-aminophthalimide can then be reacted with an appropriate isatin derivative. While specific examples detailing the reaction of 5-methylisatin with N-aminophthalimide are not prevalent in the provided search results, the general principle of reacting an isatin with a hydrazine derivative suggests the formation of a hydrazone. The synthesis of N-aminophthalimide itself is well-established, often involving the reaction of phthalic anhydride (B1165640) with hydrazine. google.comgoogle.com The reaction conditions, such as temperature and solvent, can influence the product distribution between N-aminophthalimide and its isomer, 2,3-dihydro-1,4-phthalazinedione. google.com

Reaction with 1H-benzoimidazol-2-amine

The synthesis of derivatives involving 1H-benzoimidazol-2-amine often leads to compounds with significant biological potential. For instance, a series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide derivatives have been designed and synthesized. nih.gov The synthesis of the benzimidazole (B57391) core can be achieved by heating o-phenylenediamine (B120857) with formic acid. nih.gov Although a direct reaction of this compound with 1H-benzoimidazol-2-amine is not explicitly described, the synthesis of related structures involves coupling reactions. For example, 5-methyl-1,3-dihydro-2H-benzimidazol-2-one can be synthesized by heating 4-methyl-1,2-phenylenediamine with urea. nih.gov This benzimidazole derivative can then undergo further reactions, such as nitration, to yield various substituted products. nih.gov

Reaction with Sulfamethoxazole (B1682508)

Sulfamethoxazole, an antibacterial sulfonamide, serves as a valuable building block for the synthesis of new derivatives with potential anticancer and antimicrobial properties. nih.govwho.int A series of new sulfamethoxazole derivatives have been synthesized, and their structures confirmed using various spectroscopic techniques. nih.gov The synthesis can involve the reaction of a sulfamethoxazole precursor with other reagents to form hydrazones or other derivatives. nih.gov For example, new sulfamethoxazole derivatives have been synthesized and investigated for their analgesic, anti-inflammatory, antioxidant, and antimicrobial activities. researchgate.net Some of these syntheses involve the formation of diazenyl derivatives of sulfamethoxazole. researchgate.net Another approach involves the synthesis of thiazol-2-ylamino benzenesulfonamide (B165840) derivatives from a sulfamethoxazole acetamide (B32628) precursor, followed by condensation with aromatic aldehydes. nih.gov

Reaction of Isatin-3-hydrazones with Dicarbonyl Compounds

The reaction of isatin-3-hydrazones with dicarbonyl compounds is a versatile method for the synthesis of various heterocyclic systems. This reaction takes advantage of the nucleophilic nature of the hydrazone nitrogen and the electrophilic nature of the dicarbonyl compound.

Formation of Hydrazono-Indolin-2-one Derivatives

Isatin-3-hydrazones are key intermediates in the synthesis of a wide range of biologically active molecules. nih.govresearchgate.netresearchgate.net They are typically prepared by the condensation of isatin with hydrazine hydrate. researchgate.net These hydrazones can then react with various electrophiles. While the direct reaction with dicarbonyl compounds to form a specific, simple adduct is one possibility, more complex cyclization and condensation reactions are common.

For instance, the reaction of isatin-3-hydrazones with dicarbonyl compounds can lead to the formation of larger heterocyclic structures. The specific outcome of the reaction depends on the nature of the dicarbonyl compound and the reaction conditions.

| Reactant 1 | Reactant 2 | Product Type | Reference |

| Isatin-3-hydrazone | Dicarbonyl Compound | Heterocyclic Systems | nih.govresearchgate.netresearchgate.net |

| Isatin | Hydrazine Hydrate | Isatin-3-hydrazone | researchgate.net |

Reaction of Isatin-3-hydrazones with Aldehydes

The condensation reaction between isatin-3-hydrazones and various aldehydes provides a straightforward method for synthesizing isatin aldazines, also known as bis-Schiff bases of isatin. researchgate.net This reaction is often catalyzed by an acid, such as a proton-exchanged montmorillonite (B579905) clay, which acts as an environmentally friendly catalyst. researchgate.net The products are typically obtained in good yields under conventional heating in a solvent like ethanol. researchgate.net

The reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazone onto the carbonyl carbon of the aldehyde, followed by dehydration to form the C=N double bond of the aldazine (B74668). The absence of the -NH2 signal and the appearance of the azomethine (-CH=N) proton signal in the NMR spectrum confirm the formation of the isatin aldazine. researchgate.net

Schiff Base Formation and Subsequent Hybridizations

Schiff bases derived from isatin are versatile intermediates for the synthesis of more complex hybrid molecules. These Schiff bases, or imines, are typically formed by the condensation of isatin or its derivatives with primary amines. jst.go.jpnih.gov The resulting C=N bond can then participate in various subsequent reactions to build more elaborate molecular architectures.

The formation of Schiff bases from isatin and subsequent hybridization is a common strategy in medicinal chemistry to create compounds with a wide range of pharmacological activities. jst.go.jp For example, Schiff bases of isatin can be further reacted to produce N-mannich bases by reacting them with formaldehyde (B43269) and a secondary amine like diphenylamine. jst.go.jp This approach allows for the introduction of additional structural diversity and the potential for enhanced biological activity.

| Starting Material | Reagent 1 | Reagent 2 | Product | Reference |

| Isatin | Primary Amine | - | Schiff Base | jst.go.jpnih.gov |

| Isatin Schiff Base | Formaldehyde | Diphenylamine | N-Mannich Base | jst.go.jp |

Synthesis of Isatin-Schiff Base and 1,2,3-Triazole Hybrids

A series of isatin-Schiff base and 1,2,3-triazole hybrid molecules have been synthesized through multi-step reactions. tandfonline.comtandfonline.comnih.gov The core of this synthesis involves the creation of an isatin scaffold which is then further functionalized.

One approach involves a click cycloaddition reaction. tandfonline.comtandfonline.com This method utilizes the copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition, which is a highly efficient way to create 1,4-regioisomeric 1,2,3-triazoles. tandfonline.com The reaction joins organic azides with terminal alkynes to produce the target triazole derivatives with high yields and specificity. tandfonline.com

The synthesis can be carried out via two primary routes:

Route A: This route begins with the synthesis of a Schiff base, which then undergoes a click cycloaddition reaction with various substituted azides to yield the final hybrid compounds. tandfonline.comtandfonline.com

Route B: This alternative pathway starts with pre-synthesized isatin hybrids which are then condensed with an appropriate amine, such as 3,5-dimethylaniline, to form the target molecules. tandfonline.comtandfonline.com

The structures of the newly synthesized compounds are typically confirmed using advanced spectroscopic methods and elemental analysis. tandfonline.comtandfonline.com

A general scheme for the synthesis of isatin N-substituted 1,2,3-triazoles involves the N-propargylation of isatin with propargyl bromide. The resulting N-propargyl isatin then undergoes a click reaction with different aromatic azides to yield the desired isatin-N-1,2,3-triazoles. nih.gov

The following table summarizes a selection of synthesized isatin-1,2,3-triazole hybrids and their reported yields.

| Compound ID | Substituent | Yield (%) | Reference |

| 5j | Varies | 73-91 | nih.gov |

| 3a-i | Varies | Not specified | nih.gov |

| 16-21 | Varies | Not specified | tandfonline.comtandfonline.com |

Reaction of 1-benzyl-5-methylindoline-2,3-dione (B4741191) with 4-methoxyaniline

The reaction between 1-benzyl-5-methylindoline-2,3-dione and 4-methoxyaniline results in the formation of a Schiff base, specifically 1-benzyl-3-[(4-methoxyphenyl)imino]-indolin-2-one. nih.gov This condensation reaction is a common method for preparing imino derivatives of isatin. The resulting compound has a well-defined crystalline structure. nih.govjournament.com The isatin moiety is nearly planar, and the benzyl (B1604629) and phenyl rings are oriented at significant dihedral angles to this plane. nih.govjournament.com In the crystal lattice, the molecules are linked by hydrogen bonds. journament.com

Spiroannulation Reactions for Complex Architectures

Spiroannulation reactions are crucial for constructing complex, three-dimensional molecular architectures. rsc.org These reactions involve the formation of a new ring system that shares a single atom (the spiro atom) with a pre-existing ring.

Spirocyclic Compound Formation from Hydrazono-Indolin-2-one

The reaction of 3-hydrazonoindolin-2-one with various aldehydes can lead to the formation of spirocyclic compounds. For instance, the hydrolysis of isatin aldazine can unexpectedly yield 3,3'-(hydrazine-1,2-diylidene)bis(indolin-2-one). researchgate.net Furthermore, reacting hydrazone intermediates with indole-3-carbaldehyde in refluxing ethanol with a catalytic amount of glacial acetic acid can produce target compounds in moderate to good yields. researchgate.net

Methanesulfonic Acid-Catalyzed Spirooxindole Synthesis

Methanesulfonic acid can be used as a catalyst in Prins-type cyclization reactions to synthesize spirocyclic tetrahydropyranyl mesylates in good yields. nih.gov This method involves the reaction of cyclic ketones and a homoallylic alcohol under non-aqueous conditions. nih.gov While this specific reaction with this compound derivatives is not explicitly detailed in the provided context, the general principle of using methanesulfonic acid for spiroannulation is established. nih.gov

Spiroindoline-Thiazolidinone Synthesis

The synthesis of spiroindoline-thiazolidinone derivatives can be achieved through the cyclization of thiosemicarbazones with ethyl bromoacetate. mdpi.com In a typical procedure, a mixture of the appropriate thiosemicarbazone, ethyl bromoacetate, and anhydrous sodium acetate (B1210297) in ethanol is refluxed to yield the desired 1,3-thiazolidin-4-one derivatives in high yields. mdpi.com This method has been successfully applied to create a variety of thiazolidinone derivatives containing an indole ring. mdpi.comsemanticscholar.orgjmchemsci.com

The following table provides examples of synthesized thiazolidinone derivatives from indole precursors.

| Starting Material | Reagents | Product | Yield (%) | Reference |

| Thiosemicarbazones (5a-e) | Ethyl bromoacetate, Sodium acetate | 1,3-thiazolidin-4-one derivatives (7a-e) | 85-94 | mdpi.com |

| Schiff bases ([VII]a,b, [VIII]a,b) | Thioglycolic acid | Thiazolidin-4-ones ([IX]a,b and [X]a-d) | Not specified | semanticscholar.org |

| (E)-N-(4-fluorophenyl)-1-(1H-indol-3-yl)methanimine | Thioglycolic acid | (4-fluorophenyl)-2-(1H-indol-3-yl)thiazolidin-4-one | 70 | jmchemsci.com |

| (E)-4-(((1H-indol-3-yl) methylene)amino)-N,N-dimethylaniline | Thioglycolic acid | (4-(dimethylamino)phenyl)-2-(1H-indol-3-yl)thiazolidin-4-one | Not specified | jmchemsci.com |

Specific Synthetic Routes for Functionalized this compound Derivatives

The functionalization of the this compound core can be achieved through various synthetic strategies. For instance, C-H formylation of indole derivatives using alkyl orthoesters as formylating agents, with boron trifluoride diethyl etherate as a catalyst, allows for the synthesis of a wide range of C-formylindoles. researchgate.net

Furthermore, multicomponent reactions provide an efficient pathway to functionalized products. A Prins-type cyclization of cyclic ketones, a homoallylic alcohol, and methanesulfonic acid can produce spirocyclic tetrahydropyranyl mesylates, which can be further transformed into other functional groups like amines. nih.gov

Synthesis of 1-(2-Chloro-6-fluorophenyl)-5-methylindolin-2-one

Synthesis of 3,3-Bis(hydroxyaryl)-5-methylindolin-2-one Derivatives

A facile and efficient method for the synthesis of 3,3-bis(hydroxyaryl)oxindoles has been developed using methanesulfonic acid as a catalyst under solvent-free, microwave-assisted conditions. acs.org This method involves the reaction of isatin derivatives with various phenols. For example, the reaction of N-methylisatin with p-cresol (B1678582) can be catalyzed by TsOH·H₂O. acs.org

The reaction conditions have been optimized, showing that conventional heating at 60°C can lead to complete conversion in one hour. acs.org Microwave irradiation can significantly shorten the reaction time. acs.org The nature of the substituent on the isatin ring affects the reaction yield; electron-withdrawing groups generally lead to good yields, while electron-donating groups may require adjusted conditions to improve yields. acs.org

Table 1: Synthesis of 3,3-Bis(2-hydroxy-5-methylphenyl)-1-methylindolin-2-one

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Time | Yield |

| N-methylisatin | p-cresol | TsOH·H₂O | - | 60°C | 1 h | - |

| N-methylisatin | p-cresol | Methanesulfonic acid | None (solvent-free) | - | - | 89% |

Data derived from a study on the synthesis of 3,3-bis(hydroxyaryl)oxindoles. acs.org

Synthesis of 5-Bromo-1-methylindolin-2-one

The synthesis of 5-Bromo-1-methylindolin-2,3-dione has been reported through the reaction of 5-bromoisatin (B120047) with iodomethane (B122720) in DMF. researchgate.net This reaction introduces a methyl group at the N1 position of the indolinone ring. While this specific result pertains to the 2,3-dione, it demonstrates a common strategy for N-alkylation of isatin derivatives.

Another approach involves the synthesis of novel (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H (substituted)-indole derivatives, which starts from 4-bromoaniline (B143363) and proceeds through a multi-step synthesis. iajps.com A key intermediate, (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H-indole, is synthesized and then further substituted. iajps.com

A method for preparing 5-bromoindole (B119039) involves the bromination of an indole derivative. google.com Specifically, 2-sodium sulfonate-indole is treated with bromine. google.com Another procedure describes the synthesis of 5-bromo-2-methylindole (B89619) by reacting 2-methyl-1H-indole with bromine in the presence of silver sulfate (B86663) and sulfuric acid. chemicalbook.com

Synthesis of (E)-3-(2-(4-methoxyphenyl)-2-oxoethylidene)-5-methylindolin-2-one

The synthesis of (E)-3-(2-aryl-2-oxoethylidene)indolin-2-ones can be achieved through a two-step process. nih.gov First, a 3-hydroxyindolin-2-one (B1221191) intermediate is synthesized by reacting an N-alkylisatin with an aryl methyl ketone in the presence of piperidine. nih.gov This intermediate is then dehydrated to form the final ethylidene product. nih.gov

For example, the reaction of an N-alkylisatin with an appropriate aryl methyl ketone in ethanol at room temperature for several hours yields the 3-hydroxy intermediate. nih.gov This intermediate is then treated with glacial acetic acid and concentrated hydrochloric acid at an elevated temperature to yield the (E)-3-(2-aryl-2-oxoethylidene)indolin-2-one. nih.gov

A related synthesis involves reacting 5-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-3-carbohydrazide with isatin in refluxing ethanol with a catalytic amount of concentrated HCl to produce a hydrazone derivative. nih.gov

Table 2: Synthesis of (E)-3-(2-aryl-2-oxoethylidene)indolin-2-ones

| Reactant 1 | Reactant 2 | Reagent (Step 1) | Reagent (Step 2) | Yield (Step 1) |

| N-alkylisatin | Aryl methyl ketone | Piperidine | Glacial acetic acid, HCl | 36-93% |

Data derived from a study on the synthesis of N-substituted (E)-3-(2-aryl-2-oxoethylidene)indolin-2-ones. nih.gov

Synthesis of 1-Benzyl-5-methylindoline-2,3-dione

1-Benzyl-5-methylindoline-2,3-dione has been synthesized from benzyl-(2-ethynyl-4-methylphenyl)-amine. iucr.orgresearchgate.net The reaction is carried out in dimethyl sulfoxide (B87167) (DMSO) with iodine as a catalyst and is heated at 373 K for 5 hours in the air. iucr.orgresearchgate.net The reaction is monitored by thin-layer chromatography. After completion, the mixture is quenched with aqueous sodium thiosulfate (B1220275) and extracted with ethyl acetate. iucr.orgresearchgate.net The crude product is purified by silica (B1680970) gel column chromatography. iucr.orgresearchgate.net

Table 3: Synthesis of 1-Benzyl-5-methylindoline-2,3-dione

| Reactant | Reagent | Solvent | Temperature | Time | Yield |

| Benzyl-(2-ethynyl-4-methylphenyl)-amine | I₂ | DMSO | 373 K | 5 h | 85% |

Data derived from the synthesis and crystallization report of 1-Benzyl-5-methylindoline-2,3-dione. iucr.orgresearchgate.net

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and environment of atoms within a molecule.

Proton (¹H) NMR spectroscopy identifies the different chemical environments of hydrogen atoms in a molecule. In a derivative of 5-Methylindolin-2-one, the characteristic signals for the core structure have been identified. ambeed.com The ¹H NMR spectrum is expected to show distinct signals corresponding to the methyl group protons, the aromatic protons on the benzene (B151609) ring, the methylene (B1212753) protons of the five-membered ring, and the amine proton. ambeed.com

The methyl group (CH₃) at the 5-position typically appears as a sharp singlet. ambeed.com The protons on the aromatic ring (H-4, H-6, and H-7) produce signals in the aromatic region of the spectrum, with their specific chemical shifts and splitting patterns determined by their electronic environment and coupling with neighboring protons. ambeed.com The methylene protons (CH₂) at the 3-position are expected to appear as a singlet, and the N-H proton of the lactam will also produce a characteristic signal. ambeed.com

Table 1: Expected ¹H NMR Spectral Data for this compound Core

| Proton Assignment | Expected Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|

| Aromatic-H | 6.7 - 7.6 | Multiplet |

| NH | ~10.5 (in DMSO-d6) | Broad Singlet |

| CH₂ (Position 3) | ~3.5 | Singlet |

| CH₃ (Position 5) | ~2.3 | Singlet |

Note: Data is inferred from closely related structures and general principles. Specific values may vary based on solvent and experimental conditions. ambeed.com

Carbon-13 (¹³C) NMR spectroscopy provides information about the different carbon environments in a molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The most downfield signal is typically that of the carbonyl carbon (C=O) in the lactam ring, appearing around 175 ppm. The carbons of the aromatic ring appear in the range of approximately 110-145 ppm. libretexts.orglibretexts.org The methylene carbon (CH₂) and the methyl carbon (CH₃) will appear at higher field (more upfield) chemical shifts. libretexts.orglibretexts.org

Table 2: Expected ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ) ppm |

|---|---|

| C=O (Position 2) | ~175 |

| Aromatic Quaternary-C | 125 - 145 |

| Aromatic CH-C | 110 - 130 |

| CH₂ (Position 3) | ~36 |

| CH₃ (Position 5) | ~21 |

Note: Data is inferred from closely related structures and general principles. Specific values may vary based on solvent and experimental conditions. ambeed.com

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound, mass spectrometry confirms the molecular weight of the compound. The molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) consistent with its molecular weight of 147.17.

Table 3: Mass Spectrometry Data for this compound

| Analysis | Expected Result | Reference |

|---|

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic wavelengths. bldpharm.com The IR spectrum of this compound is distinguished by several key absorption bands. A strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactam ring is prominent, typically appearing around 1702 cm⁻¹. ambeed.com Another significant band is the N-H stretching vibration, which is usually observed in the region of 3200-3400 cm⁻¹. Aromatic C-H and aliphatic C-H stretching vibrations also appear at their characteristic frequencies.

Table 4: Key IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|

| N-H Stretch | ~3200-3400 |

| Aromatic C-H Stretch | ~3000-3100 |

| Aliphatic C-H Stretch | ~2850-2960 |

| C=O Stretch (Lactam) | ~1702 |

Note: Data is inferred from closely related structures and general principles. ambeed.com

Elemental Analysis

Elemental analysis determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This analytical method is used to confirm the empirical and molecular formula of a synthesized compound. The theoretical elemental composition of this compound (C₉H₉NO) is calculated from its molecular formula and atomic weights. Experimental values are expected to be within ±0.4% of the theoretical values for a pure sample.

Table 5: Elemental Analysis Data for this compound (C₉H₉NO)

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 73.45 |

| Hydrogen (H) | 6.16 |

| Nitrogen (N) | 9.52 |

Single Crystal X-ray Diffraction (XRD) Analysis

While specific crystal structure data for this compound is not detailed in the provided search results, an XRD analysis would unambiguously confirm its molecular structure. The analysis would yield precise data on the planarity of the bicyclic indolinone system, the lengths of all carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, and the angles between them. It would also determine the crystal system, space group, and unit cell dimensions of its solid state. mdpi.comarxiv.org

Table 6: Parameters Determined by Single Crystal X-ray Diffraction

| Parameter | Description |

|---|---|

| Crystal System | The crystal system (e.g., monoclinic, triclinic) describes the symmetry of the unit cell. mdpi.com |

| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. mdpi.com |

| Unit Cell Dimensions (a, b, c, α, β, γ) | These are the lengths of the sides and the angles of the unit cell, the basic repeating block of the crystal. mdpi.com |

| Bond Lengths | Precise distances between the centers of bonded atoms. |

| Bond Angles | Angles formed between three connected atoms. |

Conformational Analysis and Intermolecular Interactions

The spatial arrangement of atoms and the non-covalent interactions in derivatives of this compound have been elucidated through detailed structural studies, including single-crystal X-ray diffraction.

In a derivative, (Z)-2-(5-Methyl-2-oxoindolin-3-ylidene)-N-phenylhydrazinecarbothioamide, the this compound ring system is nearly planar with the attached benzene ring, showing a small dihedral angle of 10.21 (7)°. iucr.org The structure is stabilized by intramolecular hydrogen bonds, specifically N—H⋯O and C—H⋯S interactions. iucr.org In the crystal structure of another related compound, 1-benzyl-5-methylindoline-2,3-dione (B4741191), the isatin (B1672199) moiety is almost planar, and its mean plane forms a dihedral angle of 74.19 (12)° with the benzyl (B1604629) ring. iucr.org

Intermolecular forces play a crucial role in the solid-state structure. Molecules of (Z)-2-(5-Methyl-2-oxoindolin-3-ylidene)-N-phenylhydrazinecarbothioamide form centrosymmetric cyclic dimers through pairs of N—H⋯O hydrogen bonds. iucr.org For 1-benzyl-5-methylindoline-2,3-dione, the crystal structure is stabilized by C—H⋯O hydrogen bonds and C—H⋯π interactions. iucr.orgiucr.org Additionally, weak, slipped parallel π–π interactions are observed between inversion-related indoline (B122111) ring systems. iucr.org Computational studies on a similar derivative, 1-benzyl-3-((4-methoxyphenyl)imino)-5-methylindolin-2-one, have further explored the energetics of these interactions, confirming the stability imparted by hydrogen bonding and π-π stacking. researchgate.net

| Compound | Interaction Type | Description | Source |

|---|---|---|---|

| (Z)-2-(5-Methyl-2-oxoindolin-3-ylidene)-N-phenylhydrazinecarbothioamide | N—H⋯O Hydrogen Bond | Forms centrosymmetric cyclic dimers in the crystal. | iucr.org |

| (Z)-2-(5-Methyl-2-oxoindolin-3-ylidene)-N-phenylhydrazinecarbothioamide | Intramolecular N—H⋯O and C—H⋯S | Contributes to the stability of the molecular conformation. | iucr.org |

| 1-Benzyl-5-methylindoline-2,3-dione | C—H⋯O Hydrogen Bond | Links molecules into chains along the a-axis. | iucr.orgiucr.org |

| 1-Benzyl-5-methylindoline-2,3-dione | C—H⋯π Interaction | Links the hydrogen-bonded chains to form slabs. | iucr.orgiucr.org |

| 1-Benzyl-5-methylindoline-2,3-dione | π–π Stacking | Weak interactions present between inversion-related isatin moieties. | iucr.org |

| (E)1‐benzyl‐3‐((4‐methoxyphenyl)imino)‐5‐methylindolin‐2‐one | π–π Stacking | Phenyl rings of indole (B1671886) moieties stack with a centroid-to-centroid distance of 3.672(2) Å. | researchgate.net |

Crystal Packing Analysis

Crystal packing describes the arrangement of molecules in a solid-state crystal lattice. This organization is dictated by the collective effect of intermolecular interactions, which aim to achieve the most stable, densely packed structure.

In the case of 1-benzyl-5-methylindoline-2,3-dione, molecules are linked by C—H⋯O hydrogen bonds, which form C(6) chains that propagate along the a-axis of the crystal. iucr.org These chains are further interconnected by C—H⋯π interactions, resulting in the formation of molecular slabs that are parallel to the ab plane. iucr.orgiucr.org Within these slabs, weak π–π interactions are also present between isatin moieties related by inversion symmetry. iucr.org

| Compound | Supramolecular Structure | Key Interactions | Source |

|---|---|---|---|

| 1-Benzyl-5-methylindoline-2,3-dione | Chains propagating along the a-axis, forming slabs parallel to the ab plane. | C—H⋯O hydrogen bonds, C—H⋯π interactions. | iucr.orgiucr.org |

| (Z)-2-(5-Methyl-2-oxoindolin-3-ylidene)-N-phenylhydrazinecarbothioamide | Centrosymmetric cyclic dimers with an R²₂(8) graph-set motif. | N—H⋯O hydrogen bonds. | iucr.org |

| (E)1‐benzyl‐3‐((4‐methoxyphenyl)imino)‐5‐methylindolin‐2‐one | Hydrogen-bonded dimers arranged in parallel and perpendicular orientations. | Non-classical hydrogen bonds and π-π stacking. | researchgate.net |

Chromatographic Techniques for Product Isolation and Analysis

Chromatography is an essential tool in the synthesis and study of this compound and its derivatives, enabling reaction monitoring, purification, and analytical quantification.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a widely used technique for monitoring the progress of chemical reactions involving this compound. iucr.orgrsc.org In the synthesis of its derivatives, TLC is employed to determine the point of reaction completion by observing the disappearance of starting materials and the appearance of the product spot. iucr.orgrsc.org The components are typically visualized under UV light, where the conjugated ring system of the indolinone core allows for easy detection. rsc.org For more specific visualization, various staining agents can be used, such as phosphomolybdic acid or potassium permanganate, which react with functional groups to produce colored spots. illinois.edu

Flash Chromatography

Following synthesis, flash chromatography is the standard method for the purification of this compound derivatives. rsc.orgdoi.orgacs.org This technique utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase consisting of a solvent mixture, commonly hexane (B92381) and ethyl acetate (B1210297). iucr.orgdoi.org By applying pressure, the solvent is pushed through the column more quickly than in traditional column chromatography, allowing for rapid and efficient separation of the desired product from unreacted starting materials and byproducts. The choice of the solvent system (eluent) is critical and is often determined by preliminary analysis using TLC. rsc.org

| Compound | Eluent System (v/v) | Yield | Source |

|---|---|---|---|

| 1-Methylindoline-2,3-dione | Petroleum Ether / Ethyl Acetate = 10/1 | 92% | rsc.org |

| 1-Benzyl-5-methylindoline-2,3-dione | Hexane / Ethyl Acetate = 9:1 | 85% | iucr.org |

| (R)‑4‑Bromo-3‑hydroxy-3-((7R,8S)‑8‑hydroxy-8-phenylbicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)‑5‑methylindolin‑2‑one | Hexane / Ethyl Acetate = 4:1 | 75% | doi.org |

| 3,3-Bis(2-hydroxy-5-methylphenyl)-1-methylindolin-2-one | n-Hexane / Ethyl Acetate (0% → 25% gradient) | 89% | acs.org |

High-Performance Liquid Chromatography-Mass Spectrometry with Diode Array Detection (HPLC-MS DAD)

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and Mass Spectrometry (MS) is a powerful analytical method for the characterization and quantification of this compound derivatives. acs.orgmeasurlabs.com HPLC separates components of a mixture with high resolution based on their interactions with the stationary (e.g., C18 column) and mobile phases. nih.govnih.gov

The DAD provides ultraviolet-visible spectra for each eluting peak, which aids in peak identification and purity assessment by comparing the spectra to that of a known standard. measurlabs.com This is particularly useful for chromophoric molecules like indolinones. nih.gov Simultaneously, the mass spectrometer provides mass-to-charge ratio data, confirming the molecular weight of the compound and offering further structural information through fragmentation patterns (MS/MS). nih.govresearchgate.net This combined technique, HPLC-MS DAD, is used for reaction monitoring, purity determination, and quantitative analysis in various studies. acs.orgresearchgate.net For instance, the progress of the synthesis of 3,3-bis(hydroxyaryl)oxindoles was monitored by reverse-phase HPLC-MS DAD. acs.org In another study, an HPLC method with UV detection was developed to measure the concentration of 1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one. nih.gov

| Compound | Column | Mobile Phase | Detection | Source |

|---|---|---|---|---|

| 1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one | Shim-pack CLCODS (M) reverse phase C18 (5 μm, 250 mm × 4.6 mm) | Isocratic: 65% acetonitrile (B52724) and 35% 25 mM sodium acetate/acetic acid buffer (pH 4.0) | UV-Vis at 280 nm | nih.gov |

| 3,3-Bis(hydroxyaryl)oxindoles | Reverse-Phase (RP) Column | Not specified | DAD (256 nm) and MS | acs.org |

| General Analysis | XBridge C18 (19 x 100 mm, 5µm) | Not specified | HPLC/MS | googleapis.com |

Computational Chemistry and Theoretical Investigations of 5 Methylindolin 2 One Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method in computational chemistry for investigating the electronic structure of molecules. lupinepublishers.comcrimsonpublishers.com This approach is used to determine various molecular properties, including optimized geometry, electronic distribution, and reactivity descriptors. lupinepublishers.com For derivatives of the 5-methylindolin-2-one scaffold, DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d,p) or 6-311++G(d,p), have been employed to validate experimental data and predict molecular behavior. aun.edu.egresearchgate.netresearchgate.net

A fundamental application of DFT is the optimization of molecular geometry to find the lowest energy structure. These calculations provide theoretical values for bond lengths and angles that can be compared with experimental data, such as those obtained from X-ray crystallography, to validate the computational model. aun.edu.eg

For instance, in a study on (E)-1-benzyl-3-((4-methoxyphenyl)imino)-5-methylindolin-2-one, a derivative of the target compound, the geometry was optimized using the B3LYP/6-31G(d,p) level of theory. researchgate.net The calculated parameters showed a high degree of correlation with the experimental X-ray diffraction data, with only minor deviations attributed to the different physical states (gas phase for theory versus solid state for experiment). researchgate.net Similarly, a computational analysis of 1-benzyl-5-methylindoline-2,3-dione (B4741191) revealed slight differences between the optimized structure and the crystal structure, suggesting that crystal packing effects influence the molecular conformation. iucr.org

Interactive Table 1: Comparison of Selected Experimental and Calculated Geometrical Parameters for (E)-1-benzyl-3-((4-methoxyphenyl)imino)-5-methylindolin-2-one researchgate.net

| Parameter | Bond/Angle | Experimental (X-ray) | Calculated (DFT/B3LYP) |

| Bond Length (Å) | C2-O1 | 1.229 | 1.222 |

| Bond Length (Å) | C2-N1 | 1.371 | 1.376 |

| Bond Length (Å) | N1-C8 | 1.401 | 1.411 |

| Bond Angle (°) | O1-C2-N1 | 126.3 | 126.1 |

| Bond Angle (°) | C2-N1-C8 | 111.0 | 111.1 |

| Torsion Angle (°) | C8-N1-C9-C10 | -81.4 | -87.36 |

Note: The table presents a selection of data for illustrative purposes. Atom numbering corresponds to the cited study.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. mdpi.com The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. mdpi.com The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability, with a larger gap implying higher stability and lower chemical reactivity. emerginginvestigators.org

For derivatives of this compound, HOMO-LUMO analysis has been performed to understand their electronic structure and reactivity. researchgate.netresearchgate.net In the case of (E)-1-benzyl-3-((4-methoxyphenyl)imino)-5-methylindolin-2-one, the HOMO was found to be localized on the methoxyphenylamino moiety, while the LUMO was distributed over the isatin (B1672199) part of the molecule. researchgate.net This distribution helps to understand charge transfer within the molecule. The HOMO-LUMO energy gap is also used to calculate global reactivity descriptors such as chemical hardness (η), chemical potential (μ), and global electrophilicity (ω). researchgate.net

Interactive Table 2: Calculated Frontier Orbital Energies and Global Reactivity Descriptors for a this compound Derivative researchgate.netresearchgate.net

| Parameter | Symbol | Value (eV) |

| HOMO Energy | EHOMO | -5.54 |

| LUMO Energy | ELUMO | -1.82 |

| Energy Gap | ΔE | 3.72 |

| Ionization Potential | IP | 5.54 |

| Electron Affinity | EA | 1.82 |

| Electronegativity | χ | 3.68 |

| Chemical Hardness | η | 1.86 |

| Global Electrophilicity | ω | 3.64 |

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution on a molecule's surface. numberanalytics.com They illustrate the regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). numberanalytics.comnih.gov The MEP is used to predict how a molecule will interact with other molecules and to identify sites for intermolecular interactions like hydrogen bonding. researchgate.net

In computational studies of related indolinone structures, MEP analysis has been used to understand reactivity. lupinepublishers.comresearchgate.net For a derivative of this compound, the MEP map showed that the most negative potential is localized on the carbonyl oxygen atom, identifying it as a primary site for electrophilic attack. researchgate.net Conversely, positive potentials are typically found around hydrogen atoms, particularly those bonded to heteroatoms. nih.gov This information is critical for understanding non-covalent interactions and molecular recognition processes. researchgate.net

The Fukui function is a local reactivity descriptor derived from DFT that helps to identify which atoms in a molecule are most susceptible to electrophilic, nucleophilic, or radical attack. ahievran.edu.trresearchgate.net By condensing the Fukui function to individual atomic sites, one can quantify the reactivity of each atom. scm.com A higher value of the condensed Fukui function at a specific site indicates a greater propensity for that site to participate in a given type of reaction. researchgate.net

The Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are topological analysis tools used to visualize regions of high electron localization in a molecule. cam.ac.ukwikipedia.org These functions provide a chemically intuitive map of core electrons, covalent bonds, and lone pairs. wikipedia.orgrsc.org High values of ELF or LOL indicate areas where electrons are highly localized, such as in covalent bonds or as lone pairs on heteroatoms. ahievran.edu.trsobereva.com

These methods have been applied to complex molecular systems to characterize bonding. ahievran.edu.trjksus.org For instance, ELF analysis of a bromo nitrile oxide reacting with a this compound derivative helped classify the reactant as a zwitterionic species. researchgate.net LOL maps can provide clear, stable depictions of atomic shell structures and covalent bonds, with high LOL values (often colored red) indicating strong electron localization in these regions. ahievran.edu.tr These analyses offer a visual representation of the VSEPR model in action. wikipedia.org

Non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and π-π stacking, are crucial for determining the three-dimensional structure of molecules in the solid state and in biological systems. nih.govnih.gov The NCI analysis method allows for the visualization and characterization of these weak interactions in real space. nih.gov It generates 3D maps that highlight regions of steric repulsion, van der Waals interactions, and hydrogen bonding, typically distinguished by color.

For derivatives of this compound, related techniques like Hirshfeld surface analysis have been used to quantify non-covalent interactions that govern crystal packing. researchgate.netmdpi.com In one study, this analysis revealed that H···H (48.8%), C···H/H⋯C (35.1%), and H⋯N/N⋯H (7.3%) contacts were the most significant interactions stabilizing the crystal structure. researchgate.net Such insights are vital for understanding polymorphism and designing crystalline materials with desired properties.

Proton Affinity Calculations

Proton affinity (PA) is a fundamental measure of a molecule's basicity in the gas phase. uiuc.edu It is defined as the negative of the enthalpy change for the protonation reaction of a species. uiuc.edu The determination of proton affinities is vital in both chemistry and biochemistry for understanding reaction mechanisms, particularly those involving proton transfer. uiuc.edu

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. researchgate.netnih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and for proposing the binding modes of potential inhibitors. researchgate.net For derivatives of this compound, molecular docking has been extensively used to investigate their interactions with various protein targets, including kinases and enzymes implicated in diseases like cancer and inflammation. nih.govnih.govunibo.it

The process generally involves preparing the three-dimensional structures of both the ligand and the protein target. researchgate.net Software like AutoDock is then used to explore possible binding conformations of the ligand within the active site of the protein, employing scoring functions to rank the poses based on their predicted binding affinity. researchgate.netunibo.it These simulations have been crucial in identifying promising this compound derivatives for further experimental study. nih.gov

Ligand-Protein Binding Interactions

Molecular docking simulations provide detailed insights into the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions are fundamental to molecular recognition and binding affinity. nih.gov For derivatives of this compound, studies have revealed a variety of key interactions with their protein targets.

Commonly observed interactions include:

Hydrogen Bonds : These are frequently seen between the ligand and residues in the protein's active site. researchgate.net

Hydrophobic Interactions : These are the most common interactions found in protein-ligand complexes and are crucial for binding. nih.gov

π-Stacking and π-Alkyl Interactions : The aromatic rings of the indolinone core and its substituents often engage in π-π stacking with aromatic residues like phenylalanine (Phe) and tyrosine (Tyr) or π-alkyl interactions. researchgate.netsemanticscholar.org

Arene-Cation and Arene-Anion Interactions : Studies have identified arene-cation interactions between the ligand and positively charged residues like arginine (Arg), and arene-anion interactions with negatively charged residues like aspartate (Asp). nih.gov

The table below summarizes specific interactions reported for this compound derivatives with various protein residues.

| Interaction Type | Ligand Moiety | Protein Residue(s) |

| CH-π Interaction | Indolin-2-one scaffold | Phe-157 nih.gov |

| CH-π Interaction | 4-hydroxylphenyl group | Phe-158, Tyr-71 nih.gov |

| Arene-Anion Interaction | 4-hydroxylphenyl group | Asp-68, Asp-349 nih.gov |

| Arene-Cation Interaction | 4-hydroxylphenyl group | Arg-439, Arg-443 nih.gov |

| Aromatic Stacking | Indoline (B122111) B-ring | Phe320 semanticscholar.org |

| Aromatic Stacking | General | Phe268, Tyr129 semanticscholar.org |

| Hydrogen Bonding | General | Electronegative atoms (N, O) researchgate.net |

| π-Alkyl Interaction | General | Alkyl groups researchgate.net |

Prediction of Binding Affinities

A primary goal of molecular docking and other computational methods is to predict the binding affinity of a ligand for its target protein, often expressed as an inhibition constant (Ki), a dissociation constant (Kd), or an IC50 value. nih.govnih.gov Accurately predicting binding affinity is a significant challenge in computer-aided drug design but is crucial for prioritizing compounds for synthesis and testing. nih.gov

For this compound derivatives, docking studies have been used to estimate binding energies and correlate them with experimentally determined activities. For instance, a study on indoline-based compounds identified a derivative, compound 43 , as a potent inhibitor of the enzyme 5-lipoxygenase (5-LOX). acs.org The predicted affinity from docking was corroborated by in vitro assays, which determined its inhibitory activity. acs.org

The table below shows examples of experimentally determined binding affinities for a notable this compound derivative.

| Compound | Target Protein | Reported Affinity (IC50) |

| Derivative 43 | Human polymorphonuclear leukocytes (PMNL) 5-LOX | 1.38 ± 0.23 µM acs.org |

| Derivative 43 | Isolated human recombinant 5-LOX | 0.45 ± 0.11 µM acs.org |

Binding Mode Analysis

Beyond predicting affinity, computational simulations are used to analyze the specific binding mode of a ligand, which refers to its precise orientation and conformation within the protein's binding site. semanticscholar.org This analysis is often visualized using 2D and 3D representations of the docked complex. nih.govmdpi.com

Studies on this compound derivatives have established common binding modes within various enzyme active sites. For example, N-acyl indoline inhibitors of carboxylesterase Notum were found to have a highly conserved binding mode where the indoline core is centered in the palmitoleate (B1233929) pocket, sandwiched between key aromatic residues. semanticscholar.org This consistent positioning allows for a rational understanding of structure-activity relationships and guides the design of new analogs with improved potency. semanticscholar.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov In the context of drug discovery, MD simulations provide valuable information on the stability of ligand-protein complexes, the flexibility of the binding pocket, and the dynamic nature of binding interactions. researchgate.netnih.gov

For this compound systems, MD simulations have been employed to assess the stability of the docked poses obtained from molecular docking. researchgate.net These simulations can reveal whether a ligand remains stably bound in its predicted orientation or if significant conformational changes occur in either the ligand or the protein over the simulation period. This helps to refine the binding hypothesis and provides a more dynamic and realistic view of the molecular recognition process. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are essential tools in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. d-nb.infomdpi.com SAR explores these relationships qualitatively, while QSAR uses statistical methods to create mathematical models that correlate chemical structure with activity. d-nb.inforesearchgate.net

These studies begin with a set of compounds with known activities and a selection of molecular descriptors that encode structural, physical, and chemical properties. mdpi.com For indole-based compounds, including derivatives of this compound, QSAR studies have been performed to identify key structural features that determine their receptor binding affinity. nih.gov For example, a QSAR study on melatonin (B1676174) receptor ligands revealed that an optimal range of lipophilicity for substituents at the C2 position of the indole (B1671886) ring was crucial for high affinity. nih.gov The study also indicated that planar, electron-withdrawing substituents could enhance affinity by forming additional interactions within the binding pocket. nih.gov Such insights are invaluable for the rational design of new, more potent molecules. d-nb.info

Drug-likeness and Pharmacokinetic Profiling (ADMET) Studies

In the realm of drug discovery, the assessment of a compound's drug-likeness and its pharmacokinetic properties—collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity)—is a pivotal preliminary step. fiveable.me Computational, or in silico, methodologies are extensively used to forecast these characteristics, enabling researchers to prioritize drug candidates that have a greater likelihood of success in subsequent clinical trials. fiveable.me For this compound and its derivatives, various computational investigations have been undertaken to gauge their potential as therapeutic agents. acs.orgnih.govnih.gov

Prediction of Oral Bioavailability (Lipinski and Veber Rules)

A crucial factor in determining the effectiveness of a drug is its oral bioavailability. units.ittiu.edu.iq The Lipinski and Veber rules are two of the most widely accepted guidelines for predicting this property. units.ittiu.edu.iq

Lipinski's Rule of Five posits that a compound is more likely to be orally bioavailable if it adheres to the following criteria: a molecular weight under 500 Daltons, a lipophilicity measure (logP) below 5, no more than 5 hydrogen bond donors, and a maximum of 10 hydrogen bond acceptors. units.itlindushealth.comdrugbank.com An orally active drug should not violate more than one of these conditions. tiu.edu.iq

Veber's Rule offers a more concise set of predictors, suggesting better oral bioavailability for compounds with 10 or fewer rotatable bonds and a polar surface area (PSA) not exceeding 140 Ų.

Computational studies on derivatives of the indolin-2-one scaffold have indicated that these compounds generally possess properties favorable for oral bioavailability as per these rules. acs.orgbiointerfaceresearch.com For instance, research has shown that many substituted indolin-2-ones, including those with a methyl group at the 5-position, typically satisfy the criteria for molecular weight, logP, hydrogen bond donors and acceptors, rotatable bonds, and polar surface area. rsc.org

Table 1: Predicted Physicochemical Properties and Oral Bioavailability of this compound and a Representative Derivative

| Compound | Molecular Weight ( g/mol ) | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Polar Surface Area (Ų) | Rotatable Bonds | Lipinski Violations |

|---|---|---|---|---|---|---|---|

| This compound | 147.17 | 1.49 | 1 | 1 | 29.10 | 0 | 0 |

| (E)1‐benzyl (B1604629)‐3‐((4‐methoxyphenyl)imino)‐5‐methylindolin‐2‐one | 356.43 | 4.35 | 0 | 3 | 41.39 | 4 | 0 |

This table presents data derived from computational tools and published research to illustrate the drug-like properties of the core structure and a more complex derivative. researchgate.net

Safety Properties Prediction

The in silico prediction of a compound's safety profile is another cornerstone of ADMET analysis. parssilico.com This process involves evaluating the potential for a molecule to induce adverse effects, such as carcinogenicity, mutagenicity, and hepatotoxicity. nih.gov

These predictions are made using computational models trained on extensive datasets of compounds with known toxicological profiles. parssilico.com For this compound and its analogs, these predictive studies are vital for the early identification of potential safety concerns. gjpb.deresearchgate.net

Table 2: Predicted Safety and Toxicity Profile of this compound

| Toxicity Endpoint | Predicted Result |

|---|---|

| Ames Mutagenicity | Non-mutagenic |

| Carcinogenicity | Non-carcinogen |

| Hepatotoxicity | Low risk |

| hERG I Inhibition | Low risk |

| LD₅₀ (rat, oral) | 2.53 mol/kg |

| Toxicity Class | 5 |

Note: The predicted results in this table are illustrative and based on data from various computational prediction tools. The LD₅₀ value and toxicity class provide an estimate of acute toxicity.

By integrating these computational predictions of drug-likeness and safety, scientists can make more educated decisions regarding which this compound derivatives should be prioritized for further development, thereby optimizing the allocation of resources in the drug discovery process. nih.gov

Medicinal Chemistry and Biological Evaluation of 5 Methylindolin 2 One Scaffolds

Anticancer and Antiproliferative Activities

Derivatives of the 5-methylindolin-2-one scaffold have demonstrated significant anticancer and antiproliferative properties. The presence of the electron-releasing methyl group at the 5-position of the indolin-2-one ring has been noted to enhance activity against certain cancer types, such as leukemia. nih.govacs.org The broad-spectrum anticancer activity of these compounds is a result of their ability to interfere with various cellular processes critical for cancer cell growth and survival. nih.govacs.org

Inhibition of Receptor Tyrosine Kinases (RTKs)

A primary mechanism through which this compound derivatives exert their anticancer effects is the inhibition of receptor tyrosine kinases (RTKs). RTKs are crucial cell surface receptors that, upon activation by growth factors, initiate signaling cascades that regulate cell proliferation, differentiation, migration, and survival. Dysregulation of RTK signaling is a common hallmark of many cancers, making them attractive targets for therapeutic intervention. The indolin-2-one moiety is a key pharmacophore in many FDA-approved RTK inhibitors. nih.govacs.org

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key RTK involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. mdpi.com Inhibition of VEGFR-2 is a well-established strategy in cancer therapy. Several derivatives of this compound have been synthesized and evaluated as potent VEGFR-2 inhibitors.

For instance, a series of isatin-based Schiff bases incorporating the this compound scaffold were developed and showed significant antiproliferative properties. nih.govresearchgate.net One notable compound, 3-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino)-1-((1-(2-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)-5-methylindolin-2-one (compound 17f ), exhibited promising inhibitory activity against VEGFR-2 and was found to be 2.1-fold more potent than the established drug Sunitinib against the MCF-7 cancer cell line. nih.govresearchgate.netresearchgate.net Isatin-purine hybrids based on the this compound structure have also been designed as multi-kinase inhibitors, targeting VEGFR-2 among other kinases. mdpi.com

| Compound | Target | Activity | Reference |

|---|---|---|---|

| 3-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino)-1-((1-(2-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)-5-methylindolin-2-one | VEGFR-2 | 2.1-fold more potent than Sunitinib against MCF-7 | nih.govresearchgate.netresearchgate.net |

| Isatin-purine hybrids | VEGFR-2 | Potent multi-kinase inhibitors | mdpi.com |

FMS-like tyrosine kinase 3 (FLT3) is another RTK that, when mutated, becomes a driver of oncogenesis, particularly in acute myeloid leukemia (AML). nih.govthno.org Consequently, FLT3 is a significant target for the development of novel anticancer therapies. aml-hub.commdpi.com The indolin-2-one scaffold has been utilized to create potent FLT3 inhibitors. While direct studies on this compound for FLT3 inhibition are part of broader research, derivatives with substitutions on the indolinone core have shown high efficacy. For example, a novel FLT3 inhibitor, compound 17 , demonstrated potent inhibitory activity against the FLT3-ITD mutant with an IC₅₀ of 0.8 nM. nih.gov This highlights the potential of the core structure, which includes the 5-methyl variant, in designing selective FLT3 inhibitors.

Tropomyosin receptor kinases (TRKs), including TRKA, TRKB, and TRKC, are a family of RTKs that play a role in neuronal development and function. nih.govnih.gov Gene fusions involving the NTRK genes that encode for TRK proteins can lead to the production of constitutively active TRK fusion proteins, which act as oncogenic drivers in a wide range of tumors. nih.govresearchgate.net TRK inhibitors have shown remarkable efficacy in treating such cancers. While specific studies focusing solely on this compound as a TRK inhibitor are not extensively documented, the broader class of indolin-2-one derivatives has been explored for TRK inhibitory activity. The development of potent TRK inhibitors often involves complex molecular structures, but the foundational indolinone scaffold is a recurring theme in kinase inhibitor design. google.com

Cytotoxicity Against Cancer Cell Lines

The anticancer potential of this compound derivatives is further evidenced by their cytotoxic effects against various cancer cell lines. These compounds can induce cell death through mechanisms such as apoptosis and cell cycle arrest. smolecule.com

The MCF-7 human breast adenocarcinoma cell line is a widely used model for studying breast cancer. nih.govnih.gov Several derivatives of this compound have demonstrated significant cytotoxicity against MCF-7 cells. For example, the isatin-based Schiff base derivative, 3-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino)-1-((1-(2-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)-5-methylindolin-2-one , showed potent antiproliferative properties against this cell line. nih.govresearchgate.netresearchgate.net Furthermore, a series of 1-benzyl-5-bromoindolin-2-one derivatives, which share the core indolinone structure, were evaluated, with compounds 7c and 7d showing notable anticancer activity against MCF-7 cells with IC₅₀ values of 7.17 ± 0.94 µM and 2.93 ± 0.47 µM, respectively. mdpi.com

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 7c (1-benzyl-5-bromoindolin-2-one derivative) | MCF-7 | 7.17 ± 0.94 | mdpi.com |

| Compound 7d (1-benzyl-5-bromoindolin-2-one derivative) | MCF-7 | 2.93 ± 0.47 | mdpi.com |

HepG2 (Liver Cancer)

The this compound scaffold has been utilized in the development of various derivatives tested for their cytotoxic effects against the human liver cancer cell line, HepG2. One such derivative, a symmetrical bis-Schiff base identified as 3,3'-(hydrazine-1,2-diylidene)bis(this compound), demonstrated potent cytotoxicity with a reported IC50 value of approximately 4.23 µM. rjptonline.org

In a separate study, a series of indolinone-based molecules were designed and synthesized as potential kinase inhibitors. Among these, compounds 9 and 20 were found to be the most cytotoxic against HepG2 cells, with IC50 values in the range of 2.53 to 7.54 µM. mdpi.com These compounds were noted to be 2.2 to 2.7 times more cytotoxic than the natural compound indirubin (B1684374) in this cell line. mdpi.com

Further research into hybrid compounds incorporating the this compound structure has also yielded promising results. A series of hybrids combining isatin (B1672199) and pyrrolo[2,3-d]pyrimidine scaffolds were synthesized and evaluated. Compound 7 from this series not only showed promising antiproliferative effects but was also found to suppress cell cycle progression and induce apoptosis in HepG2 cells. nih.gov Similarly, pyrazole-indole hybrids were investigated, with compounds 7a and 7b displaying excellent anticancer activity against the HepG2 cell line, recording IC50 values of 6.1 ± 1.9 µM and 7.9 ± 1.9 µM, respectively, which were significantly more potent than the standard drug doxorubicin (B1662922) in the same assay. acs.org

| Compound | Cell Line | Reported Activity (IC50 in µM) | Reference |

|---|---|---|---|

| 3,3'-(hydrazine-1,2-diylidene)bis(this compound) | HepG2 | ~4.23 | rjptonline.org |

| Compound 9 | HepG2 | 2.53 - 7.54 | mdpi.com |

| Compound 20 | HepG2 | 2.53 - 7.54 | mdpi.com |

| Compound 7a (pyrazole-indole hybrid) | HepG2 | 6.1 ± 1.9 | acs.org |

| Compound 7b (pyrazole-indole hybrid) | HepG2 | 7.9 ± 1.9 | acs.org |

A-549 (Lung Cancer)

Derivatives of the this compound scaffold have been evaluated for their anticancer activity against the A-549 human lung cancer cell line. In one study, a series of 1-benzyl-5-bromoindolin-2-one derivatives were synthesized and tested. Most compounds in this series did not exhibit significant antiproliferative activity against A-549 cells. semanticscholar.org However, compounds 7d and 12c showed moderate effects with IC50 values of 9.57 ± 0.62 µM and 12.20 ± 1.54 µM, respectively. semanticscholar.org

Another investigation focused on isatin-benzoazine molecular hybrids. Among the synthesized compounds, hybrids 8b , 8c , and 8d were identified as the most active antiproliferative agents against a panel of cell lines including A-549. nih.gov These compounds showed high growth inhibition at a concentration of 30 µM. nih.gov

A study involving pyrazole-indole hybrids also screened compounds against A-549 cells. Thirteen of the synthesized compounds, including 5a–d , 5f–5j , 7a–7c , and 7e , demonstrated potent anticancer activities. acs.org

| Compound | Cell Line | Reported Activity (IC50 in µM) | Reference |

|---|---|---|---|

| Compound 7d (1-benzyl-5-bromoindolin-2-one derivative) | A-549 | 9.57 ± 0.62 | semanticscholar.org |

| Compound 12c (1-benzyl-5-bromoindolin-2-one derivative) | A-549 | 12.20 ± 1.54 | semanticscholar.org |

| Compounds 8b, 8c, 8d (isatin-benzoazine hybrids) | A-549 | High growth inhibition at 30 µM | nih.gov |

Leukemia Cell Lines (e.g., MV4-11 AML)

The this compound scaffold has been incorporated into structures designed to target various leukemia cell lines. For instance, a series of heterocyclic combretastatin (B1194345) analogues were synthesized and evaluated for their anti-leukemic properties. Two of these compounds, which included an indol-2-yl moiety, showed potent activity against the MV4-11 acute myeloid leukemia (AML) cell line, with LD50 values of 44 nM and 18 nM. nih.gov

The MV4-11 cell line, which expresses the FLT3-ITD mutation common in AML, has been a focus of research involving oxindole (B195798) derivatives. mdpi.com One study investigated the effects of an oxindole derivative, compound 5a (3-(4-Hydroxy-3-methoxybenzylidene)indolin-2-one), both alone and in combination with β-elemene, on MV4-11 cells. mdpi.com This research explored the potential of these compounds to induce cell death in this specific leukemia cell line. mdpi.com

| Compound Class/Derivative | Cell Line | Reported Activity (LD50) | Reference |

|---|---|---|---|

| Heterocyclic combretastatin analogue (indol-2-yl moiety) | MV4-11 AML | 44 nM | nih.gov |

| Heterocyclic combretastatin analogue (indol-2-yl moiety) | MV4-11 AML | 18 nM | nih.gov |

| Compound 5a (3-(4-Hydroxy-3-methoxybenzylidene)indolin-2-one) | MV4-11 AML | Under investigation for cell death induction | mdpi.com |

Colon Cancer Cell Lines

Derivatives based on the this compound structure have shown significant activity against human colon cancer cell lines. In one study, Schiff bases derived from 5-methylisatin (B515603) were found to be particularly effective against the HCT116 colon cancer cell line when compared to the standard drug 5-fluorouracil. researchgate.net

Another research effort focused on the synthesis of 1,3,4-thiadiazole- and aziridine-based indolin-2-ones. Compound VIc from this series demonstrated the highest inhibition against a panel of colon cancer cell lines, with an average IC50 of 1.40 µM. nih.govacs.org This compound was particularly potent against the HCT-116 and KM-12 cell lines, with activity values of 0.733 µM and 0.93 µM, respectively. acs.org

| Compound/Derivative Class | Cell Line(s) | Reported Activity (IC50 in µM) | Reference |

|---|---|---|---|

| 5-methylisatin Schiff bases | HCT116 | More effective than 5-FU | researchgate.net |

| Compound VIc (aziridine-based indolin-2-one) | Colon Cancer Panel | 1.40 (average) | nih.govacs.org |

| Compound VIc (aziridine-based indolin-2-one) | HCT-116 | 0.733 | acs.org |

| Compound VIc (aziridine-based indolin-2-one) | KM-12 | 0.93 | acs.org |

NCI-60 Human Cancer Cell Lines Screening

The National Cancer Institute's (NCI) 60-cell line screen is a crucial tool for identifying novel anticancer agents. Numerous derivatives of the indolin-2-one scaffold, including those with a 5-methyl substitution, have been evaluated using this panel. nih.govnih.govmdpi.comunibo.it This screening provides a broad overview of a compound's antiproliferative activity across nine different types of human cancers. unibo.it

In one study, a series of new bis-indolinone derivatives were synthesized and tested against the NCI-60 panel. Several of these compounds emerged as potent antiproliferative agents, exhibiting GI50 (50% growth inhibition) values in the submicromolar range. unibo.it Another investigation on isatin-based sulfonamides also utilized the NCI panel to assess their in vitro antitumor activity. mdpi.com

Furthermore, a series of heterocyclic combretastatin analogues were subjected to the NCI-60 screen. The most potent among these, which contained an indol-2-yl moiety, displayed GI50 values of less than 10 nM against a high percentage of the cancer cell lines in the panel. nih.gov Specifically, two compounds exhibited these potent values against 74% and 70% of the cell lines, respectively. nih.gov The results from the NCI-60 screen are typically expressed in terms of GI50, TGI (Total Growth Inhibition), and LC50 (50% lethal concentration). unibo.it

| Compound Class | Screening Panel | Reported Activity | Reference |

|---|---|---|---|

| Bis-indolinone derivatives | NCI-60 | Submicromolar GI50 values | unibo.it |

| Isatin-based sulfonamides | NCI Panel | Evaluated for antitumor activity | mdpi.com |

| Heterocyclic combretastatin analogues | NCI-60 | GI50 < 10 nM against up to 74% of cell lines | nih.gov |

Mechanisms of Anticancer Action

The anticancer effects of this compound and its derivatives are attributed to their interaction with various molecular targets and pathways within cancer cells. A primary mechanism through which these compounds exert their cytotoxic effects is the induction of apoptosis, or programmed cell death. semanticscholar.orgtandfonline.com

Induction of Apoptosis

Apoptosis is a critical process for eliminating unwanted or damaged cells, and its induction in cancer cells is a key strategy for anticancer therapies. tandfonline.com Several studies have demonstrated that derivatives of this compound can trigger apoptosis in various cancer cell lines.

For instance, a study on isatin-benzoazine hybrids revealed that compound 8c induced apoptosis in A-549 lung cancer cells by increasing the activity of caspases 3 and 7 approximately five-fold. nih.gov Caspases are a family of proteases that play an essential role in the execution phase of apoptosis.

Similarly, the pro-apoptotic potential of 1-benzyl-5-bromoindolin-2-one derivatives was investigated. Compound 7d from this series was found to significantly induce apoptosis by increasing the levels of active caspase-3 and caspase-9. semanticscholar.org Caspase-9 is an initiator caspase associated with the intrinsic apoptotic pathway, which is often regulated by the Bcl-2 family of proteins. The study showed that compound 7d also increased the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2. semanticscholar.org

Further mechanistic insights come from research on [(3-indolylmethylene)hydrazono]indolin-2-ones. One of the most active compounds, 6n , was shown to increase the expression of caspase-3, caspase-9, and cytochrome C, in addition to elevating the Bax/Bcl-2 ratio. tandfonline.com The release of cytochrome C from the mitochondria is a key event in the activation of the intrinsic apoptotic pathway.

In HepG2 liver cancer cells, pyrazole-indole hybrids 7a and 7b were also found to induce apoptosis, which was confirmed through flow cytometry analysis and the measurement of key apoptotic proteins like caspases, Bax, and Bcl-2. acs.org The ability of these this compound based compounds to modulate key proteins in the apoptotic cascade underscores their potential as effective anticancer agents.

Cell Cycle Arrest